N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}furan-3-carboxamide
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Overview
Description
N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}furan-3-carboxamide is a compound with the molecular formula C15H22N2O3S and a molecular weight of 310.41. This compound is characterized by the presence of a furan ring, a thiomorpholine ring, and a carboxamide group, making it a unique and versatile molecule in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}furan-3-carboxamide typically involves the reaction of furan-3-carboxylic acid with thiomorpholine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}furan-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carboxamide group can be reduced to form the corresponding amine.
Substitution: The thiomorpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted thiomorpholine derivatives.
Scientific Research Applications
N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}furan-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}furan-3-carboxamide involves its interaction with specific molecular targets and pathways. The furan ring can interact with various enzymes and receptors, modulating their activity. The thiomorpholine ring can enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]furan-2-carboxamide
- 2,5-Dimethyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]furan-3-carboxamide
Uniqueness
N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}furan-3-carboxamide stands out due to its unique combination of a furan ring, a thiomorpholine ring, and a carboxamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]furan-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c18-14(13-1-6-20-11-13)16-12-15(2-7-19-8-3-15)17-4-9-21-10-5-17/h1,6,11H,2-5,7-10,12H2,(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJEZITATFBCUIZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2=COC=C2)N3CCSCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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